molecular formula C14H22N2O2 B1354846 (R)-利凡斯的明 CAS No. 415973-05-6

(R)-利凡斯的明

货号 B1354846
CAS 编号: 415973-05-6
分子量: 250.34 g/mol
InChI 键: XSVMFMHYUFZWBK-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rivastigmine (R)-Rivastigmine, also known as Exelon, is a medication used to treat cognitive decline in patients with Alzheimer’s disease, Parkinson’s disease, and dementia. It is an acetylcholinesterase inhibitor, meaning it works by increasing the amount of the neurotransmitter acetylcholine in the brain. By increasing the levels of this important neurotransmitter, Rivastigmine helps to improve cognitive functioning and reduce the symptoms associated with these conditions. In addition to its clinical applications, Rivastigmine has been widely studied in laboratory experiments and has been found to have a wide range of biochemical and physiological effects.

科学研究应用

多晶型物和固态表征

  • 研究 1: (Amaro 等人,2015) 探讨了利凡斯的明氢酒石酸盐多晶型物的固态表征。他们专注于通过 X 射线粉末衍射、热分析、红外光谱和吸水分析来了解其多晶型形式。

帕金森病的神经精神治疗

  • 研究 2: (Reading 等人,2001) 进行了一项开放试验,以评估利凡斯的明在治疗帕金森病神经精神并发症方面的有效性,观察到幻觉、睡眠障碍和认知能力的改善。

神经元分化和神经突生长

  • 研究 3: (Terada 等人,2018) 研究了利凡斯的明在神经元分化和神经突生长中的作用,揭示了它通过 sigma-1 和 sigma-2 受体增强 PC12 细胞中神经生长因子诱导的神经突生长。

阿尔茨海默病治疗和纳米级制剂

  • 研究 4: (Ismail 等人,2013) 评估了利凡斯的明脂质体在阿尔茨海默模型中的疗效,显示空间记忆和生化测量得到改善。

健康受试者的前认知灵活性

  • 研究 5: (Hormigo 等人,2019) 探讨了利凡斯的明治疗对健康大鼠的前认知效应,注意到感觉运动门控、记忆和学习任务的改善。

鼻腔给药和纳米颗粒制剂

  • 研究 6: (Salatin 等人,2019) 专注于配制利凡斯的明负载纳米颗粒用于鼻腔给药,旨在提高其对阿尔茨海默病治疗的治疗效果。

对神经元的电生理效应

  • 研究 7: (Pan 等人,2003) 研究了利凡斯的明对大鼠海马神经元电压激活 K+ 电流的影响,揭示了其对特定神经元电流的抑制作用。

阿尔茨海默病中的长期胆碱酯酶抑制

  • 研究 8: (Darreh-Shori 等人,2002) 观察了利凡斯的明对阿尔茨海默病患者乙酰胆碱酯酶和丁酰胆碱酯酶的长期抑制作用。

痴呆症中的注意力改善

  • 研究 9: (Wesnes 等人,2005) 报告了利凡斯的明对与帕金森病相关的痴呆症中注意力的各个方面的显着益处。

脑靶向递送和固体脂质纳米颗粒

  • 研究 10: (Malekpour-galogahi 等人,2018) 专注于使用基于生育酚琥珀酸酯的固体脂质纳米颗粒改善利凡斯的明对大脑的靶向递送,用于治疗阿尔茨海默病。

作用机制

Target of Action

The primary targets of ®-Rivastigmine are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting these enzymes, ®-Rivastigmine increases the availability of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

®-Rivastigmine acts as a pseudo-irreversible inhibitor of AChE and BuChE . It binds to the active site of these enzymes, preventing them from hydrolyzing acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, which can then bind to and activate postsynaptic acetylcholine receptors .

Biochemical Pathways

The action of ®-Rivastigmine primarily affects the cholinergic pathway. By inhibiting AChE and BuChE, it prevents the breakdown of acetylcholine, leading to an increase in cholinergic transmission . This can enhance cognitive function in patients with neurodegenerative disorders like Alzheimer’s disease, where cholinergic transmission is impaired .

Pharmacokinetics

The ADME properties of ®-Rivastigmine are complex and can be influenced by several factors. After oral administration, it is rapidly and completely absorbed . It undergoes extensive first-pass metabolism in the liver, resulting in a low systemic bioavailability . The drug is primarily excreted in the urine .

Result of Action

The inhibition of AChE and BuChE by ®-Rivastigmine leads to an increase in acetylcholine levels in the synaptic cleft . This enhances cholinergic transmission, which can improve cognitive function in patients with Alzheimer’s disease and other types of dementia .

Action Environment

The action, efficacy, and stability of ®-Rivastigmine can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability and activity of the drug . Additionally, individual patient factors, such as age, liver function, and concomitant medications, can also influence the pharmacokinetics and pharmacodynamics of ®-Rivastigmine .

属性

IUPAC Name

[3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVMFMHYUFZWBK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194422
Record name Rivastigmine, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Rivastigmine

CAS RN

415973-05-6
Record name Rivastigmine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415973056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rivastigmine, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVASTIGMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25UDQ15MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The process of the present invention for example involves reacting 3-[1-(dimethylamino)ethyl]phenol with N-ethyl-N-methyl-4-nitrophenyl carbamate in the presence of potassium carbonate and dimethyl sulfoxide at a temperature ranging from about 80° C. to about 120° C. for about 30 to 40 hours, to form racemate of ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester in the free base form. This racemate is then resolved to obtain the (S)-ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester. The preferred method of resolution of the (S)-isomer from the racemate involves dissolving a mixture of the free base of the racemate and (+)-di-O, O′-p-toluoyl tartaric acid monohydrate in a 2:1 mixture of methanol:water by heating, collecting the precipitate on cooling by filtration, crystallizing the precipitate from a 2:1 mixture of ethanol:water, and obtaining the substantially pure (S)-isomer by partitioning it between 1N sodium hydroxide and a suitable organic solvent. The base may further be converted to its pharmaceutically acceptable acid addition salts, such as L(+)-tartrate salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-ethyl-N-methyl-4-nitrophenyl carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Rivastigmine
Reactant of Route 2
Reactant of Route 2
(R)-Rivastigmine
Reactant of Route 3
Reactant of Route 3
(R)-Rivastigmine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-Rivastigmine
Reactant of Route 5
Reactant of Route 5
(R)-Rivastigmine
Reactant of Route 6
Reactant of Route 6
(R)-Rivastigmine

Q & A

Q1: What is unique about the synthesis method for (R)-N-ethyl-N-methyl carbamic acid-3-(1-hydroxyethyl) phenyl ester described in the research?

A1: The research highlights a novel approach to synthesizing (R)-N-ethyl-N-methyl carbamic acid-3-(1-hydroxyethyl) phenyl ester, a crucial intermediate in the production of (R)-Rivastigmine []. This method boasts high stereoselectivity, utilizing a chiral catalyst to achieve an enantiomeric excess (ee) exceeding 98% for the desired (R)-enantiomer []. Remarkably, this impressive selectivity is achieved with a remarkably low catalyst loading, requiring just 1/100,000th to 1/1,000,000th of the reactant amount []. This efficient use of the catalyst, coupled with the method's ability to achieve complete reactant conversion, underscores its potential for large-scale production of this important pharmaceutical intermediate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。